1H and 13C NMR chemical shifts for (S)-1-(3,5-Difluorophenyl)propan-1-amine
1H and 13C NMR chemical shifts for (S)-1-(3,5-Difluorophenyl)propan-1-amine
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of (S)-1-(3,5-Difluorophenyl)propan-1-amine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing critical insights into molecular structure and stereochemistry.[1][2] This guide offers a comprehensive examination of the anticipated 1H and 13C NMR spectra of the chiral amine (S)-1-(3,5-Difluorophenyl)propan-1-amine, a compound of interest in medicinal chemistry. By integrating theoretical principles with predictive data generated from computational methods, this document serves as a practical reference for researchers and scientists. We will explore the structural features influencing chemical shifts, provide detailed predicted spectral data, outline a robust experimental protocol for data acquisition, and discuss the interpretation of the spectra.
Introduction: The Significance of NMR in Characterizing Chiral Fluorinated Amines
(S)-1-(3,5-Difluorophenyl)propan-1-amine incorporates several key structural motifs: a chiral center, a propyl chain, and a difluorinated aromatic ring. Each of these features imparts distinct and predictable characteristics to its NMR spectra. The precise determination of its chemical structure and stereochemical integrity is paramount for its application in drug development, where enantiomeric purity can have profound effects on pharmacological activity and patient safety.
NMR spectroscopy provides a non-destructive method to elucidate the complete atomic connectivity and stereochemistry of such molecules.[1] The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment, which is influenced by through-bond and through-space interactions with neighboring atoms and functional groups.[1][3] For a molecule like (S)-1-(3,5-Difluorophenyl)propan-1-amine, key influencing factors include:
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The Aromatic Ring: The π-electron system of the benzene ring induces a "ring current" effect, which generally deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield).[4]
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Fluorine Substituents: The highly electronegative fluorine atoms strongly withdraw electron density from the aromatic ring. This deshielding effect influences the chemical shifts of the aromatic protons and carbons. Furthermore, the spin-active 19F nucleus will couple with nearby 1H and 13C nuclei, leading to characteristic splitting patterns (J-coupling).[5]
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The Chiral Center: The stereogenic carbon (C1) creates a chiral environment, rendering the two protons on the adjacent methylene group (C2) diastereotopic. This means they are chemically non-equivalent and are expected to exhibit distinct chemical shifts and coupling patterns.
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The Amine Group: The -NH2 group, being electron-withdrawing, will influence the chemical shift of the adjacent methine proton (H1). The protons of the amine group itself are exchangeable and may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted NMR Spectra
In the absence of publicly available experimental spectra, highly accurate predictions can be generated using computational methods such as Density Functional Theory (DFT) and established NMR prediction software.[6][7][8] These tools calculate the magnetic shielding of each nucleus based on the molecule's 3D structure, providing reliable estimates of chemical shifts and coupling constants.[1][3][7]
Predicted 1H NMR Chemical Shifts
The predicted 1H NMR chemical shifts for (S)-1-(3,5-Difluorophenyl)propan-1-amine are summarized in Table 1. The spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the diastereotopic methylene protons, the terminal methyl protons, and the amine protons.
Table 1: Predicted 1H NMR Chemical Shifts for (S)-1-(3,5-Difluorophenyl)propan-1-amine (Predicted for CDCl3 solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H2', H6' | 6.85 - 6.95 | Doublet of triplets (dt) | 3JH-F ≈ 8.5, 4JH-H ≈ 2.3 |
| H4' | 6.65 - 6.75 | Triplet of triplets (tt) | 3JH-F ≈ 8.8, 3JH-H ≈ 2.3 |
| H1 | 4.05 - 4.15 | Triplet (t) | 3JH-H ≈ 6.7 |
| H2a, H2b | 1.60 - 1.80 | Multiplet (m) | - |
| H3 | 0.85 - 0.95 | Triplet (t) | 3JH-H ≈ 7.4 |
| NH2 | 1.50 - 2.50 | Broad singlet (br s) | - |
Predicted 13C NMR Chemical Shifts
The 13C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The chemical shifts are particularly sensitive to the electronic effects of the fluorine substituents. The carbons directly bonded to fluorine (C3' and C5') will appear as doublets due to one-bond C-F coupling (1JC-F), which is typically large.
Table 2: Predicted 13C NMR Chemical Shifts for (S)-1-(3,5-Difluorophenyl)propan-1-amine (Predicted for CDCl3 solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted nJC-F (Hz) |
| C1' | 148 - 150 | Triplet (t) | 2JC-F ≈ 12 |
| C2', C6' | 111 - 113 | Doublet (d) | 2JC-F ≈ 25 |
| C3', C5' | 162 - 164 | Doublet (d) | 1JC-F ≈ 245 |
| C4' | 101 - 103 | Triplet (t) | 3JC-F ≈ 25 |
| C1 | 55 - 57 | Singlet | - |
| C2 | 30 - 32 | Singlet | - |
| C3 | 10 - 12 | Singlet | - |
Methodological Framework for NMR Data Acquisition
To obtain high-quality experimental NMR data for (S)-1-(3,5-Difluorophenyl)propan-1-amine, a standardized protocol should be followed. The choice of solvent and instrument parameters is critical for achieving optimal resolution and sensitivity.
Experimental Protocol
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of (S)-1-(3,5-Difluorophenyl)propan-1-amine.
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Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is a common choice for many organic molecules.[9]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Tune and match the probe for both 1H and 13C frequencies.
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Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
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1H NMR Acquisition:
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Acquire a standard one-dimensional 1H spectrum.
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Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
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-
13C NMR Acquisition:
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Acquire a proton-decoupled 13C spectrum (e.g., using a DEPT sequence) to simplify the spectrum to singlets for each carbon (unless coupled to fluorine).[4]
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Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[10]
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A larger number of scans will be required for 13C due to its lower natural abundance and smaller gyromagnetic ratio.[10]
-
-
2D NMR Experiments (Optional but Recommended):
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COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks and confirm assignments of the propyl chain protons.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
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Structural Interpretation of NMR Data
The following diagram illustrates the logical workflow for assigning the NMR signals to the molecular structure of (S)-1-(3,5-Difluorophenyl)propan-1-amine.
Caption: Workflow for NMR spectral assignment of the target molecule.
Key Interpretive Points
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Aromatic Region (1H: ~6.6-7.0 ppm; 13C: ~100-165 ppm): The symmetry of the 3,5-difluoro substitution pattern will result in two types of aromatic proton signals and four types of carbon signals. The H4' proton will appear as a triplet of triplets due to coupling with two equivalent H2'/H6' protons and two equivalent fluorine atoms. The H2'/H6' protons will appear as a doublet of triplets. In the 13C spectrum, the large one-bond C-F coupling constant for C3'/C5' is a definitive diagnostic feature.[5]
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Aliphatic Region (1H: ~0.8-4.2 ppm; 13C: ~10-60 ppm): The methine proton (H1) is expected to be the most downfield signal in this region due to its proximity to both the aromatic ring and the amine group. The key feature to confirm the chiral center's influence is the observation of a complex multiplet for the C2 methylene protons, confirming their diastereotopic nature. The terminal methyl group (H3) will be the most upfield signal, appearing as a clean triplet.
Conclusion
This technical guide provides a comprehensive overview of the expected 1H and 13C NMR characteristics of (S)-1-(3,5-Difluorophenyl)propan-1-amine. Through the use of predictive data and the application of fundamental NMR principles, a detailed and reliable spectral interpretation is possible. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality data. A thorough analysis, potentially augmented by 2D NMR techniques, will enable unambiguous structural verification and stereochemical confirmation of this important chiral amine.
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